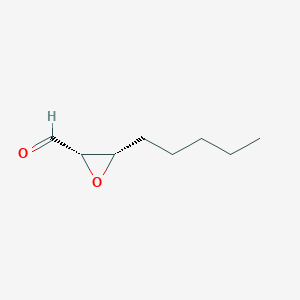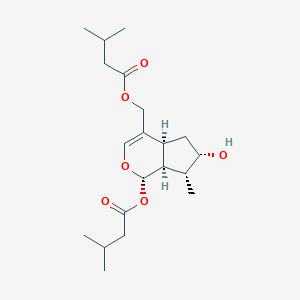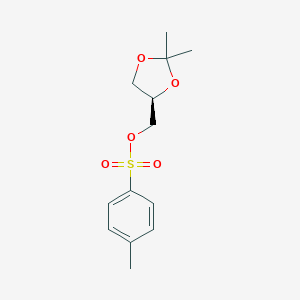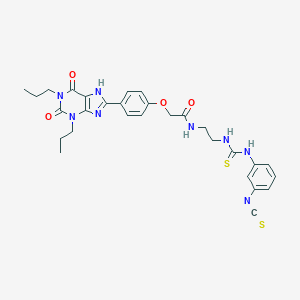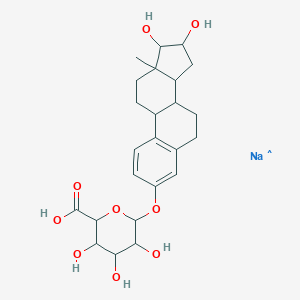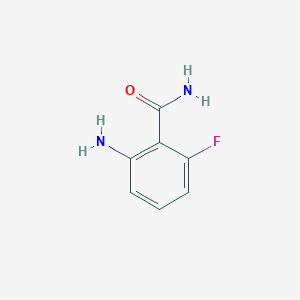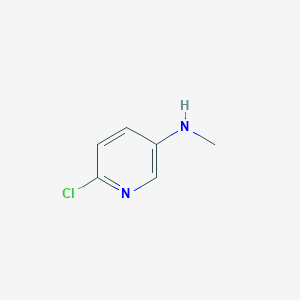
6-Chloro-N-methylpyridin-3-amine
説明
Synthesis Analysis
The synthesis of compounds related to 6-Chloro-N-methylpyridin-3-amine involves several chemical procedures, including condensation reactions and the use of specific reactants to achieve high yields. For example, the synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine via condensation of 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine resulted in a 92.3% yield, demonstrating the efficiency of this method (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using various spectroscopic methods. For instance, N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was characterized by nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, which are critical for confirming the structure and understanding the compound's molecular framework (Wydra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 6-Chloro-N-methylpyridin-3-amine and its derivatives can lead to various products depending on the reactants and conditions. For example, reactions with ammonia and primary amines produce 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones, showcasing the compound's versatility in synthesis processes (Nadzhafova, 2002).
科学的研究の応用
Synthesis and Structural Studies
- Synthesis Improvements : Song (2007) detailed an improved synthesis process for 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, starting from 2-chloro-3-amino-4-methylpyridine, achieving high yield and purity under optimal conditions Song, 2007.
- Complex Formation : Research by Noor, Kretschmer, and Kempe (2006) on trialkyltantalum complexes stabilized by aminopyridinato ligands, involving deprotonated forms of methylpyridinyl amines, showcases the application of such compounds in creating complexes with specific coordination environments, demonstrating stability and potential for polymerization applications Noor, Kretschmer, & Kempe, 2006.
Reaction Mechanisms and Transformations
- Ring Transformations : Hertog et al. (2010) explored the reactions of heterocyclic halogeno compounds, including transformations and rearrangements involving 6-substituted derivatives of 2-halogenopyridines, leading to novel compounds via amination and ring transformation processes, indicating the utility of such derivatives in synthetic organic chemistry Hertog, Plas, Pieterse, & Streef, 2010.
Amination Reactions
- Catalyzed Aminations : Johansson (2006) demonstrated the palladium-catalyzed amination of chloro-terpyridine for preparing amine-containing ruthenium(II) complexes, highlighting the chemical's role in facilitating complex ligand synthesis for potential catalytic and electronic applications Johansson, 2006.
- Regioselective Aminations : Doulah et al. (2014) investigated the regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, illustrating the compound's utility in creating substituted aminopyrimidines through selective amination, offering insights into reaction selectivity and mechanism Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014.
Safety And Hazards
特性
IUPAC Name |
6-chloro-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRYVKXHKZPNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methylpyridin-3-amine | |
CAS RN |
120739-84-6 | |
| Record name | 6-chloro-N-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

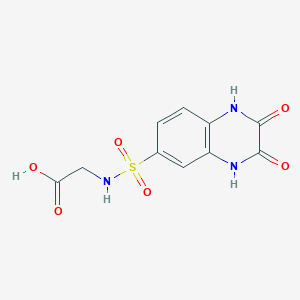

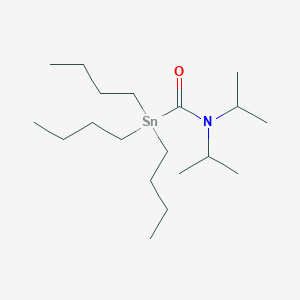
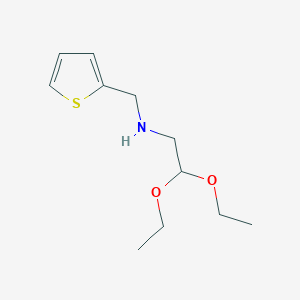
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
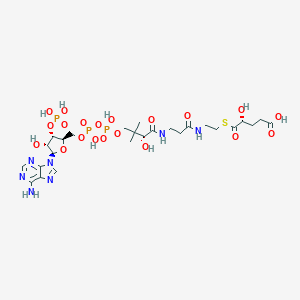
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
